N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dichlorophenyl group and a methoxy group. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes.
Mechanism of Action
Target of Action
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide is an allosteric modulator of the A3 adenosine receptor (AR) . The A3 AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation and pain .
Mode of Action
This compound enhances the efficacy of agonists at the A3 AR by binding to a distinct site on the receptor, separate from the orthosteric ligand binding site . This allosteric modulation results in an increased maximal efficacy of the A3 AR agonists, while slightly reducing their potency .
Biochemical Pathways
The A3 AR is involved in various biochemical pathways, including the regulation of adenylate cyclase activity, modulation of intracellular calcium levels, and activation of mitogen-activated protein kinases . By enhancing the efficacy of A3 AR agonists, this compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver
Result of Action
The modulation of A3 AR activity by this compound can result in various cellular effects, depending on the specific physiological context. For example, enhanced A3 AR signaling can lead to anti-inflammatory effects in certain tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding medium can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with this compound and alter its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl-substituted sulfonamide, while reduction of a nitro group would produce an amine-substituted sulfonamide.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein binding interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be investigated for potential therapeutic applications.
Industry: It can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:
3,4-dichlorophenylacetic acid: This compound is used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-12(14)13(15)7-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINHXMMEWXJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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